Ethyl 1-(2-chlorophenyl)-4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
CAS No.: 899992-02-0
Cat. No.: VC6634003
Molecular Formula: C22H21ClN2O7S
Molecular Weight: 492.93
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 899992-02-0 |
---|---|
Molecular Formula | C22H21ClN2O7S |
Molecular Weight | 492.93 |
IUPAC Name | ethyl 1-(2-chlorophenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate |
Standard InChI | InChI=1S/C22H21ClN2O7S/c1-5-31-22(27)21-18(12-20(26)25(24-21)16-9-7-6-8-15(16)23)32-33(28,29)19-11-14(3)13(2)10-17(19)30-4/h6-12H,5H2,1-4H3 |
Standard InChI Key | KKTXMNQAHJKQNK-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)C)OC)C3=CC=CC=C3Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₂₂H₂₁ClN₂O₇S, with a molecular weight of 492.9 g/mol . Its SMILES notation (CCOC(=O)c1nn(-c2ccccc2Cl)c(=O)cc1OS(=O)(=O)c1cc(C)c(C)cc1OC
) delineates the following structural features:
-
A 1,6-dihydropyridazine ring substituted at position 1 with a 2-chlorophenyl group.
-
An ethyl ester at position 3.
-
A sulfonyloxy group at position 4, derived from 2-methoxy-4,5-dimethylphenylsulfonic acid.
Synthetic Pathways and Methodologies
The synthesis of ethyl 1-(2-chlorophenyl)-4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate likely involves multi-step functionalization of a pyridazine precursor. While no explicit synthetic protocol for this compound is documented, analogous pyridazine derivatives are typically synthesized via:
-
Cyclocondensation Reactions: Formation of the pyridazine core through reactions between hydrazines and 1,4-diketones or α,β-unsaturated carbonyl compounds .
-
Nucleophilic Substitution: Introduction of the 2-chlorophenyl group at position 1 via Suzuki-Miyaura coupling or direct substitution .
-
Sulfonylation: Attachment of the sulfonyloxy group at position 4 using 2-methoxy-4,5-dimethylbenzenesulfonyl chloride under basic conditions .
-
Esterification: Installation of the ethyl ester at position 3 through acid-catalyzed esterification or transesterification .
A plausible synthetic route is illustrated below:
-
Pyridazine Ring Formation: Reacting ethyl acetoacetate with hydrazine to form a dihydropyridazine intermediate.
-
Chlorophenyl Introduction: Palladium-catalyzed coupling of the intermediate with 2-chlorophenylboronic acid.
-
Sulfonyloxy Incorporation: Treatment with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).
-
Oxidation and Esterification: Oxidation of the dihydropyridazine to the 6-oxo derivative, followed by esterification to yield the final product .
Pharmacological Activities and Mechanisms of Action
Although direct studies on this compound are absent, structurally related 3,6-disubstituted pyridazines exhibit potent anticancer activity. For example, pyridazines bearing sulfonamide or ester groups at positions 3 and 6 have demonstrated:
-
CDK2 Inhibition: IC₅₀ values as low as 20.1 nM, disrupting cell cycle progression at the G₂/M phase .
-
Apoptosis Induction: Significant increases in sub-G₁ populations (up to 18.9-fold) in breast cancer cell lines .
-
ROS Production: Elevated reactive oxygen species (ROS) levels, contributing to oxidative stress-mediated cell death .
The target compound’s sulfonyloxy group may enhance binding to enzymatic targets (e.g., kinases) through hydrogen bonding and hydrophobic interactions, while the ethyl ester could serve as a prodrug moiety, improving bioavailability .
Future Research Directions
-
In Vitro Screening: Evaluate antiproliferative activity against cancer cell lines (e.g., MCF-7, A549).
-
Mechanistic Studies: Investigate effects on cell cycle regulation (e.g., flow cytometry) and apoptosis markers (e.g., caspase-3 activation).
-
ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity in preclinical models.
-
Structural Optimization: Modify the ester or sulfonyloxy groups to enhance potency and reduce off-target effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume